molecular formula C12H20N2O B14471283 Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide CAS No. 65257-58-1

Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide

Cat. No.: B14471283
CAS No.: 65257-58-1
M. Wt: 208.30 g/mol
InChI Key: ZMJJLUUEDNWJFD-UHFFFAOYSA-N
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Description

Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide: is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazine ring substituted with two 2-methylpropyl groups at the 2 and 5 positions, and an oxide group at the 1 position. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dibromo-3,6-dimethylpyrazine with isobutylmagnesium bromide, followed by oxidation to introduce the oxide group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reaction time, optimizing the conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or remove it entirely.

    Substitution: The 2-methylpropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of pyrazine derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.

Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer activities.

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism by which Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

  • Pyrazine, 2,5-dimethyl-1-oxide
  • Pyrazine, 2,3,5,6-tetramethyl-1-oxide
  • Pyrazine, 2,5-diphenyl-1-oxide

Comparison: Compared to these similar compounds, Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide is unique due to the presence of the 2-methylpropyl groups. These groups influence its chemical reactivity and biological activity, making it distinct in terms of its potential applications and effects. For instance, the bulkier 2-methylpropyl groups may enhance its ability to interact with larger biological molecules, potentially increasing its efficacy in certain therapeutic contexts.

Properties

CAS No.

65257-58-1

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2,5-bis(2-methylpropyl)-1-oxidopyrazin-1-ium

InChI

InChI=1S/C12H20N2O/c1-9(2)5-11-8-14(15)12(7-13-11)6-10(3)4/h7-10H,5-6H2,1-4H3

InChI Key

ZMJJLUUEDNWJFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(C=[N+]1[O-])CC(C)C

Origin of Product

United States

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